

An In-depth Technical Guide to 3-Methylthiophene

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Compound of Interest

Compound Name: 3-Methylthiophene

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For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methylthiophene is a heterocyclic organic compound that serves as a crucial building block in the synthesis of a wide array of functional materials and pharmaceuticals.[1] As a derivative of thiophene, a sulfur-containing aromatic five-membered ring, its chemical properties are of significant interest in the fields of medicinal chemistry, materials science, and organic synthesis. The presence of the methyl group at the 3-position influences the electronic properties and regioselectivity of its reactions, making it a versatile precursor for complex molecular architectures.[1] This guide provides a comprehensive overview of the chemical formula, structure, properties, synthesis, and reactivity of **3-Methylthiophene**, tailored for a technical audience.

Chemical Identity and Structure

3-Methylthiophene is a colorless to pale yellow liquid with a distinct odor.[2] Its fundamental chemical identifiers and structural representations are pivotal for its application and study.

- Chemical Formula: C_5H_6S [3][4][5]
- IUPAC Name: **3-methylthiophene**[3][4]
- Synonyms: 3-Thiotolene, β -Methylthiophene[3][4][6]

- CAS Number: 616-44-4[3][6][7]
- Molecular Weight: 98.17 g/mol [1][3][7]

The structure of **3-Methylthiophene** consists of a five-membered thiophene ring with a methyl group attached to the carbon atom at the third position.

Caption: Chemical structure of **3-Methylthiophene**.

Physicochemical Properties

The physical and chemical properties of **3-Methylthiophene** are essential for its handling, purification, and use in various reactions. A summary of its key properties is presented in the table below.

Property	Value	Reference
Appearance	Colorless to pale yellow liquid	[7]
Molecular Weight	98.17 g/mol	[1][3][7]
Density	1.016 g/mL at 25 °C	[4][8][9]
Melting Point	-69 °C	[3][4][7][8]
Boiling Point	114-115 °C at 738-760 mmHg	[4][7][8]
Flash Point	11 °C (51.8 °F)	[6]
Vapor Pressure	22.2 - 42.4 mmHg at 25 - 37.7 °C	[3][9]
Solubility in water	0.4 - 400 mg/L at 25 °C	[3][4][7]
Solubility in organic solvents	Soluble in alcohol, ether, and benzene	[2]
Refractive Index (n _{20/D})	1.519 - 1.520	[7][8][9]
SMILES	<chem>CC1=CSC=C1</chem>	[3][4]
InChI	1S/C5H6S/c1-5-2-3-6-4-5/h2-4H,1H3	[3][9]
InChIKey	QENGPQAWFQWCZ-UHFFFAOYSA-N	[3]

Synthesis of 3-Methylthiophene

Several synthetic routes have been developed for the preparation of **3-Methylthiophene**. These methods range from classical organic reactions to more modern industrial processes.

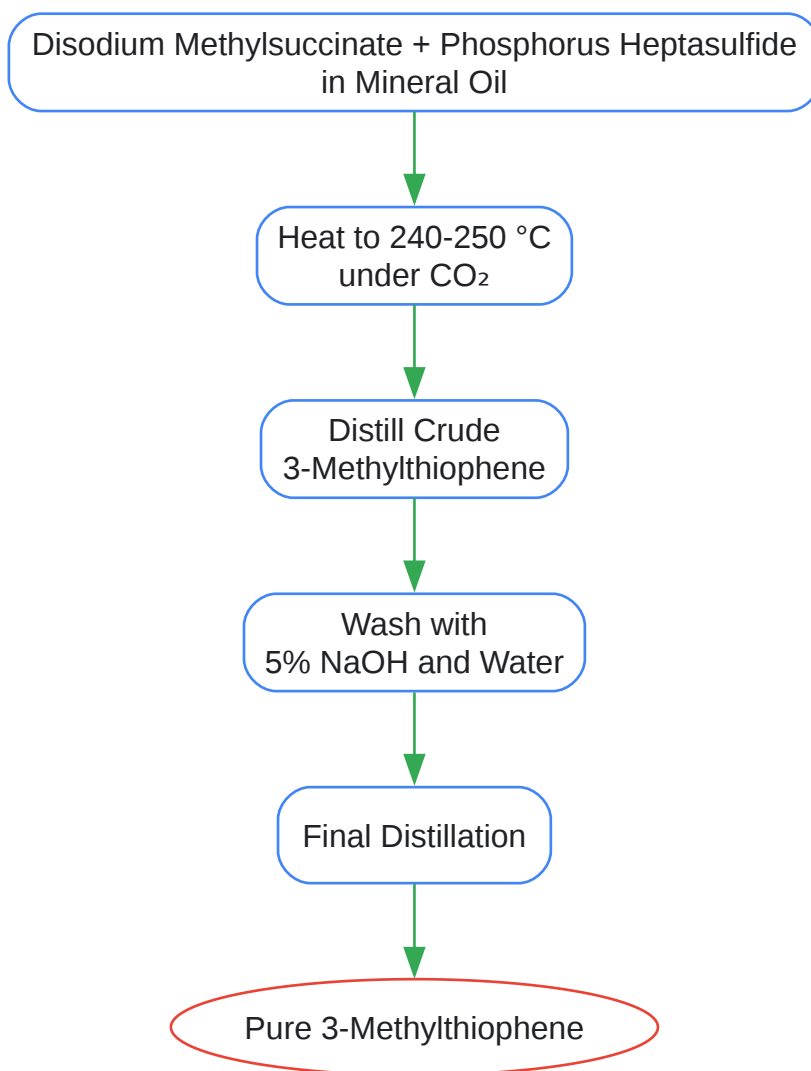
Synthesis from Disodium Methylsuccinate and Phosphorus Heptasulfide

A well-documented laboratory-scale synthesis involves the reaction of disodium methylsuccinate with phosphorus heptasulfide.[2] This method, detailed in Organic Syntheses,

provides a reliable procedure for obtaining **3-Methylthiophene**.

Experimental Protocol:

- Apparatus: A 1-liter, three-necked, round-bottomed flask equipped with a mechanical stirrer, a thermometer, a gas inlet tube, and a distillation head connected to a condenser.
- Procedure:
 - The flask is charged with 150 mL of mineral oil and heated to 240-250 °C with stirring under a slow stream of carbon dioxide.
 - A slurry of 90 g (0.51 mole) of anhydrous disodium methylsuccinate and 100 g (0.287 mole) of phosphorus heptasulfide in 250 mL of mineral oil is added from an addition funnel over about 1 hour, maintaining the reaction temperature.
 - During the addition, the crude **3-methylthiophene** distills over.
 - After the addition is complete, the temperature is raised to 275 °C and maintained for an additional hour until distillation ceases.
 - The collected distillate (33-38 mL) is washed with two 50-mL portions of 5% sodium hydroxide solution, followed by 50 mL of water.
 - The crude product is then purified by distillation.



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Caption: Workflow for the synthesis of **3-Methylthiophene**.

Other Synthetic Methods

- Vapor-Phase Dehydrogenation: Commercial synthesis often involves the vapor-phase dehydrogenation of suitable precursors.[4]
- From Isoprene: **3-Methylthiophene** can also be prepared by reacting 50% crude isoprene with molten sulfur at 350 °C.[2]
- Reaction of 2-Methyl-2-butene and Sulfur Dioxide: Passing a mixture of 2-methyl-2-butene and sulfur dioxide over a chromium oxide-aluminum oxide catalyst at 450 °C also yields **3-**

Methylthiophene.^[2]

Reactions and Applications

3-Methylthiophene is a versatile intermediate in organic synthesis, primarily utilized for the production of pharmaceuticals, agrochemicals, and specialty polymers.^[10] Its reactivity is governed by the electron-rich nature of the thiophene ring and the directing effects of the methyl group.

Electrophilic Aromatic Substitution

The thiophene ring is highly susceptible to electrophilic attack. The methyl group at the 3-position is an ortho-, para-director, and an activating group. Therefore, electrophilic substitution on **3-methylthiophene** preferentially occurs at the 2- and 5-positions.

Lithiation

Lithiation of **3-methylthiophene** provides a powerful method for introducing a variety of functional groups. Treatment with a strong base like n-butyllithium typically results in deprotonation at the most acidic position, which is the 2-position, adjacent to the sulfur atom. However, the use of a bulkier base, lithium 2,2,6,6-tetramethylpiperidide (LiTMP), has been shown to selectively deprotonate the 5-position, leading to the formation of 2,4-disubstituted thiophenes after quenching with an electrophile.^[9]

Polymerization

3-Methylthiophene is a key monomer for the synthesis of poly(**3-methylthiophene**) (P3MT), a conducting polymer with applications in organic electronics. The polymerization can be achieved through chemical or electrochemical methods. Chemical oxidative polymerization often employs ferric chloride (FeCl₃) as the oxidant.^{[11][12]}

Precursor for Pharmaceuticals and Agrochemicals

3-Methylthiophene is a precursor to the antihistaminic drug thenyldiamine and the anthelmintic pesticide morantel.^[4]

Spectroscopic Data

The structural elucidation of **3-Methylthiophene** and its derivatives relies on various spectroscopic techniques.

- **¹H NMR (Proton Nuclear Magnetic Resonance):** The ¹H NMR spectrum of **3-methylthiophene** typically shows signals for the methyl protons and the three aromatic protons on the thiophene ring. In CDCl₃, the methyl protons appear as a singlet around δ 2.25 ppm. The ring protons appear as multiplets in the aromatic region (δ 6.8-7.2 ppm).^[7]
- **¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):** The ¹³C NMR spectrum provides information about the carbon skeleton. The spectrum of **3-methylthiophene** shows five distinct signals corresponding to the five carbon atoms.
- **IR (Infrared) Spectroscopy:** The IR spectrum of **3-methylthiophene** displays characteristic absorption bands for C-H stretching of the methyl group and the aromatic ring, as well as C=C stretching of the thiophene ring.
- **Mass Spectrometry:** The mass spectrum of **3-methylthiophene** shows a molecular ion peak (M⁺) at m/z = 98, corresponding to its molecular weight.

Safety and Handling

3-Methylthiophene is a flammable liquid and should be handled with appropriate safety precautions. It is harmful if swallowed or inhaled.^[7] Personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated fume hood.

Disclaimer: This document is intended for informational purposes only and should not be used as a substitute for professional safety guidance. Always consult the Safety Data Sheet (SDS) before handling any chemical.

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